N-(4-methoxybenzyl)-2-nitroaniline
Overview
Description
N-(4-methoxybenzyl)-2-nitroaniline is a chemical compound that has been studied for various applications, including its role in inducing cytochrome P450 enzymes, particularly CYP1A2, in rat liver. This induction is significant as it can influence the metabolism of drugs and other substances within the body . The compound has also been associated with the formation of other chemical structures, such as cinnoline oxides, through reactions with cyanide ion and methanol . Furthermore, it has been analyzed for its structural, vibrational, and chemical properties, as well as its potential antimicrobial activity and effects on molecular dynamics . Additionally, its nonlinear optical properties have been investigated, which could have implications for materials science and photonics .
Synthesis Analysis
The synthesis of related compounds to N-(4-methoxybenzyl)-2-nitroaniline has been explored in various studies. For instance, the synthesis of 2-nitro-4-methoxyaniline, an important intermediate in pharmaceutical production, has been achieved through a series of reactions including acetylation, nitration, and reduction, starting from 4-methoxyaniline. This synthesis process has been reported to yield a product with a 71% yield, which is an improvement over previous methods . Although not directly synthesizing N-(4-methoxybenzyl)-2-nitroaniline, these studies provide insight into the synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to N-(4-methoxybenzyl)-2-nitroaniline have been studied using techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies have provided detailed insights into the molecular geometry, hydrogen bonding interactions, and vibrational frequencies of these compounds . Additionally, the third-order nonlinear optical behavior of related compounds has been characterized using X-ray diffraction analysis and ab initio calculations, indicating potential for nonlinear optical applications .
Chemical Reactions Analysis
Chemical reactions involving N-(4-methoxybenzyl)-2-nitroaniline and its derivatives have been explored, including the selective induction of cytochrome P450 enzymes in the liver . The compound's reactivity has also been implicated in the formation of cinnoline oxides through cyclization reactions with cyanide ion in methanol . These studies highlight the compound's role in various chemical transformations and its potential utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-methoxybenzyl)-2-nitroaniline derivatives have been extensively analyzed. The vibrational analysis, molecular geometry, and hydrogen bonding interactions have been calculated using DFT, providing a comprehensive understanding of the compound's stability and reactivity . The antimicrobial activity of these compounds has been confirmed through in vitro studies and molecular docking, suggesting potential applications in the development of new antimicrobial agents . Furthermore, the nonlinear optical properties of these compounds have been investigated, revealing their potential in the field of optoelectronics .
Safety And Hazards
The safety data sheet for “N-(4-methoxybenzyl)-2-nitroaniline” is not readily available. However, safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition78910.
Future Directions
The future directions for the study of “N-(4-methoxybenzyl)-2-nitroaniline” could include further exploration of its synthesis, characterization, and potential applications. For instance, a study on a chalcone-salicylate hybrid compound suggested that it could potentially be developed as an anticancer agent candidate3. Further research could also explore the potential biological activities of “N-(4-methoxybenzyl)-2-nitroaniline”.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “N-(4-methoxybenzyl)-2-nitroaniline”.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVHDQLXCJUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387821 | |
Record name | N-(4-methoxybenzyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-nitroaniline | |
CAS RN |
6113-65-1 | |
Record name | N-(4-methoxybenzyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-METHOXYBENZYL)-2-NITROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.